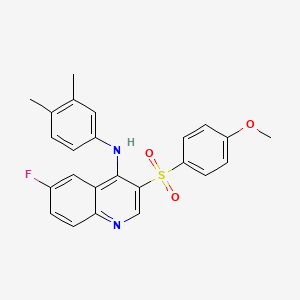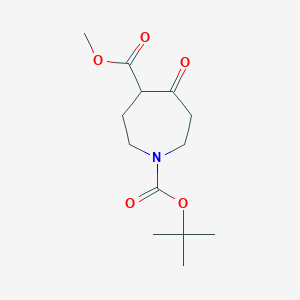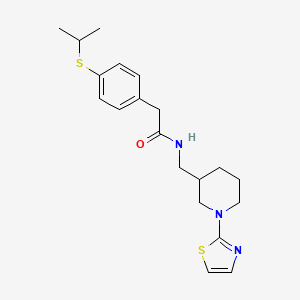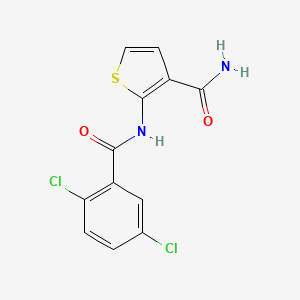![molecular formula C13H15NOS B2497497 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone CAS No. 2309778-18-3](/img/structure/B2497497.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with base-catalyzed condensation reactions. For example, the synthesis of (Z)-2-Thiophen-3-ylmethylene-1-aza-bicyclo[2.2.2]octan-3-one involved a condensation reaction of thiophene-3-carboxaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one, highlighting the methodological approach towards synthesizing complex azabicyclo and thiophene derivatives (Sonar, Parkin, & Crooks, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the subject chemical often reveals intricate details through crystallography and spectroscopy. For instance, the crystal structure of a related compound, (Z)-2-(Benzo[b]thiophen-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one, showcases a double bond connecting an azabicyclic ring system to a benzo[b]thiophen-3-ylmethylene group, providing insight into the spatial arrangement of these complex molecules (Sonar, Parkin, & Crooks, 2003).
Chemical Reactions and Properties
Chemical properties of such compounds include reactivity towards various reagents, which can lead to a range of derivatives with potential biological activities. For example, reactions involving azabicycloalkanes and their derivatives can yield products with analgesic activities, demonstrating the chemical versatility and potential utility of these structures (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Applications De Recherche Scientifique
Crystal Structure and Synthesis
Research into thiophene-containing compounds, such as "((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone," has indicated their significant potential in heterocyclic chemistry due to their diverse applications in material science and pharmaceuticals. Thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, polymeric thiophenes are utilized in electronic applications such as thin-film transistors and solar cells. The crystal structure of related compounds has been determined, highlighting their importance in the development of new materials and drugs (Nagaraju et al., 2018).
Analgesic and Narcotic Antagonist Activities
Azabicycloalkane derivatives have been investigated for their analgesic and narcotic antagonist activities. A study examining the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes revealed promising compounds that act as balanced antagonist-analgesic agents with minimal dependence potential (Takeda et al., 1977).
Antibacterial Activity
The synthesis and biological evaluation of novel derivatives incorporating the azabicyclo[3.2.1]octane structure have shown potential antibacterial activity. Such studies contribute to the search for new therapeutic agents against resistant bacterial strains (Reddy et al., 2011).
Cytotoxic Activity
Investigations into conjugated polyene ketones derived from marine sources have identified compounds with significant cytotoxic activity against human cancer cell lines. These findings highlight the potential of naturally derived azabicycloalkanes and related compounds in cancer research and treatment (Tai et al., 2021).
Photoinduced Molecular Transformations
Research into the photochemistry of azabicycloalkanes and their derivatives has explored their potential in synthesizing new compounds through photoinduced molecular transformations. This area of study opens up possibilities for novel synthetic pathways and the development of new materials and pharmaceuticals (Suginome et al., 1991).
Propriétés
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h4-5,8,11-12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJAPSJCIVFXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


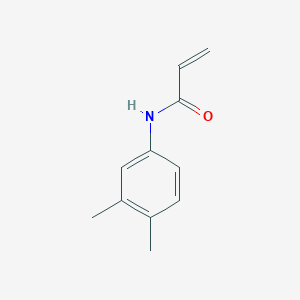
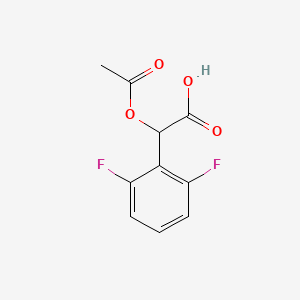
![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)
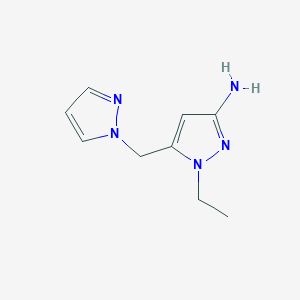
![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)

